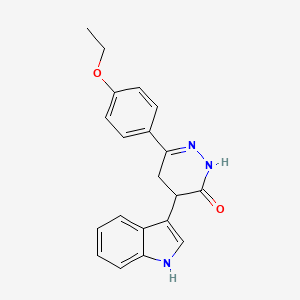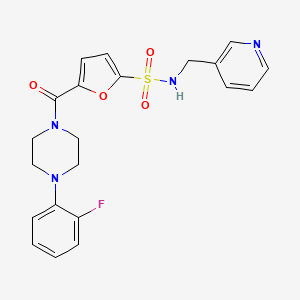![molecular formula C7H11ClN2O3 B2921439 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride CAS No. 2445791-29-5](/img/structure/B2921439.png)
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Therapeutic Applications in Neurology
A study on the efficacy of perampanel, a compound acting on AMPA receptors for the treatment of refractory status epilepticus, demonstrates the potential of targeting specific neurotransmitter systems for neurological disorders. Perampanel, which shares functional groups with the queried compound, showcases how modulation of neurotransmitter activity can be critical in treating severe neurological conditions (Alsherbini et al., 2020).
2. Investigations in Pharmacokinetics
Research into the disposition and metabolism of novel therapeutic agents, such as GSK2251052, a boron-containing antibiotic, provides valuable insights into how similar compounds are processed in the human body. This study highlights the importance of understanding the metabolic pathways, absorption, and excretion profiles of novel drugs to optimize their therapeutic potential and minimize toxicity (Bowers et al., 2013).
3. Clinical Safety and Efficacy Trials
Clinical trials, such as the Phase II study targeting amyloid-β with 3APS in Alzheimer's disease, underscore the rigorous process of evaluating new treatments for safety and efficacy. The compound 3APS, aiming to bind to and modulate the activity of amyloid-β, a protein implicated in Alzheimer's pathology, illustrates the clinical application phase of scientific research into novel therapeutic agents (Aisen et al., 2006).
4. Toxicological Studies
The study of toxicologic responses to chemical exposures, as seen in the investigation of fatalities from pesticide ingestion, emphasizes the importance of understanding the adverse effects of chemicals on human health. Such research is critical for the development of safety guidelines and therapeutic interventions in cases of poisoning or overdose (Osterloh et al., 1983).
Mécanisme D'action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives have been known to interact with various targets leading to changes in biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been known to affect various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives have been known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c8-4-6-3-5(9-12-6)1-2-7(10)11;/h3H,1-2,4,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCOFTXMIWIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCC(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)

![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)
